2-Ethyl-2-methyl-4-(propoxymethyl)-1,3-dioxolane
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Overview
Description
2-Ethyl-2-methyl-4-(propoxymethyl)-1,3-dioxolane is an organic compound belonging to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at the 1 and 3 positions. This compound is characterized by its unique structure, which includes ethyl, methyl, and propoxymethyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-methyl-4-(propoxymethyl)-1,3-dioxolane typically involves the reaction of ethyl methyl ketone with formaldehyde and propyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes cyclization to form the dioxolane ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor containing the acid catalyst. The reaction mixture is then heated to promote cyclization, and the product is purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-methyl-4-(propoxymethyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted dioxolanes
Scientific Research Applications
2-Ethyl-2-methyl-4-(propoxymethyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a solvent or reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-2-methyl-4-(propoxymethyl)-1,3-dioxolane involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds or hydrophobic interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its application, such as its role in catalysis or as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-ethyl-1,3-dioxolane: Similar structure but lacks the propoxymethyl group.
2-Ethyl-2-methyl-1,3-dioxane: Contains a six-membered ring instead of a five-membered dioxolane ring.
2-Propyl-2-methyl-1,3-dioxolane: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
2-Ethyl-2-methyl-4-(propoxymethyl)-1,3-dioxolane is unique due to the presence of the propoxymethyl group, which can influence its chemical reactivity and physical properties. This structural feature can enhance its solubility, stability, and interactions with other molecules, making it a valuable compound in various applications.
Properties
CAS No. |
22036-15-3 |
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Molecular Formula |
C10H20O3 |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
2-ethyl-2-methyl-4-(propoxymethyl)-1,3-dioxolane |
InChI |
InChI=1S/C10H20O3/c1-4-6-11-7-9-8-12-10(3,5-2)13-9/h9H,4-8H2,1-3H3 |
InChI Key |
UZBAECKULHKPGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC1COC(O1)(C)CC |
Origin of Product |
United States |
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